5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of this compound could potentially involve a C-H Activation methodology . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino group, which is further attached to a 2-fluorobenzoic acid group . The Fmoc group is a common protecting group used in peptide synthesis.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of the Fmoc group, which can undergo various reactions during peptide synthesis .Scientific Research Applications
Protecting Groups in Peptide Synthesis
One of the primary applications of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid is as a protecting group for amides in peptides, facilitating the synthesis of difficult sequences by inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993). This demonstrates the compound's utility in producing peptides with reversible protected tertiary peptide bonds, enhancing the efficiency of peptide synthesis.
Fluorophores and Fluorescent Labeling
Another significant application involves the synthesis of derivatives for antimicrobial activities and the exploration of fluorophores for studying various biological systems (Bayrak et al., 2009). The compound's derivatives have shown potential in biochemistry and medicine, indicating its versatility beyond peptide synthesis into broader biological applications.
Antitumor Activity
Research has also been conducted on amino acid ester derivatives containing fluorinated compounds, demonstrating inhibitory effects against cancer cell lines, showcasing the potential of this compound derivatives in cancer treatment (Xiong et al., 2009).
Organic Fluorophores in Carbon Dots
The compound has been identified as a key ingredient in the formation of carbon dots with high fluorescence quantum yields, contributing to the expansion of applications in nanoscale materials (Shi et al., 2016). This highlights its role in developing materials with unique optical properties for various technological applications.
Drug Delivery Systems
Moreover, its structure has been utilized in the synthesis of microporous metal-organic frameworks (MOFs) with exceptional drug loading capacities, indicating its potential as a drug carrier, particularly for cancer therapeutics (Bag et al., 2016). This application underscores the compound's importance in pharmaceuticals and material science.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-20-10-9-13(11-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYGAHXKRAPKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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